![molecular formula C20H19N3O2 B2637530 5-methyl-N-(2-(2-methyl-1H-indol-1-yl)ethyl)furo[3,2-b]pyridine-2-carboxamide CAS No. 941969-25-1](/img/structure/B2637530.png)
5-methyl-N-(2-(2-methyl-1H-indol-1-yl)ethyl)furo[3,2-b]pyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-methyl-N-(2-(2-methyl-1H-indol-1-yl)ethyl)furo[3,2-b]pyridine-2-carboxamide” is a complex organic molecule that contains several functional groups and rings, including an indole ring, a pyridine ring, and a furo ring. Indole derivatives are known to have diverse pharmacological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography . The presence of the indole and pyridine rings would give characteristic signals in the NMR spectrum .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. For example, the presence of the amide group would likely make this compound polar and capable of forming hydrogen bonds .Aplicaciones Científicas De Investigación
Bioisosteric Applications
One significant area of research involves the use of substituted furo[3,2-b]pyridines as novel bioisosteres for 5-HT1F receptor agonists. These compounds, including the specified chemical, have been synthesized and evaluated to provide compounds with similar 5-HT1F receptor affinity and improved selectivity compared to indole analogues. This research suggests potential applications in treating acute migraine through the modulation of 5-HT1F receptors (Mathes et al., 2004).
Heterocyclic Chemistry and Synthesis
The chemical synthesis and transformations of related compounds have been extensively studied, highlighting the compound's role in developing new synthetic routes and intermediates for further chemical reactions. For example, research on the acid-catalyzed transformations of related carboxamides has led to the discovery of new fused heterocyclic systems, demonstrating the compound's utility in synthesizing complex heterocycles (Stroganova et al., 2016). Another study detailed a new synthesis of furo[3,2-b]pyridine, indicating the broader implications of these compounds in medicinal chemistry and drug development (Shiotani & Morita, 1986).
Antimicrobial and Antiparasitic Activities
Research has also explored the potential antimicrobial and antiparasitic activities of related compounds, although the specific compound may not have been directly implicated in these studies. The synthesis and evaluation of compounds for antimicrobial activities represent a crucial step in the development of new therapeutic agents (Ovonramwen et al., 2021).
Novel Synthetic Pathways
Another aspect of research focuses on novel synthetic pathways for creating derivatives and analogues of the specified compound. These studies contribute to the broader field of heterocyclic chemistry, offering insights into the synthesis of complex molecules with potential pharmacological applications (Ergun et al., 2014).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
5-methyl-N-[2-(2-methylindol-1-yl)ethyl]furo[3,2-b]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c1-13-7-8-18-16(22-13)12-19(25-18)20(24)21-9-10-23-14(2)11-15-5-3-4-6-17(15)23/h3-8,11-12H,9-10H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTDPEIUXZDXKSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)OC(=C2)C(=O)NCCN3C(=CC4=CC=CC=C43)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
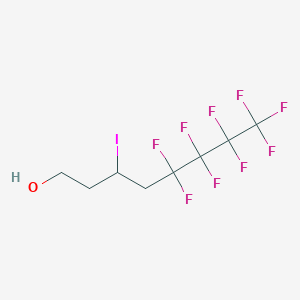
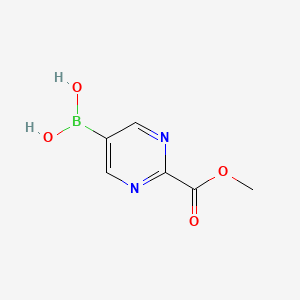

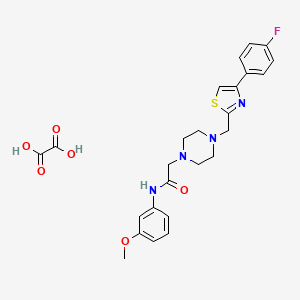
![1-[(4-Hydroxybutyl)amino]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2637453.png)
![2-[1-(2-Cyclopropylacetyl)azetidin-3-yl]-6-phenylpyridazin-3-one](/img/structure/B2637454.png)
![N-cyclohexyl-2-[(8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]acetamide](/img/structure/B2637456.png)
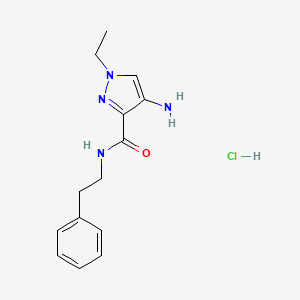

![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2637462.png)
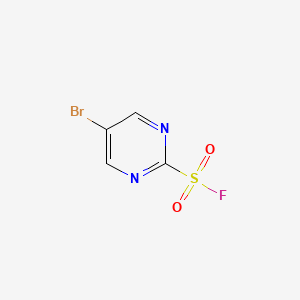

![5-((4-Methoxyphenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2637466.png)
![6-Cyano-2-mercaptobenzo[d]oxazole](/img/structure/B2637467.png)
